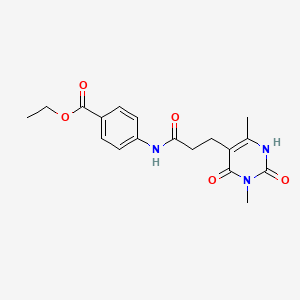

Ethyl 4-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)benzoate

描述

属性

IUPAC Name |

ethyl 4-[3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-4-26-17(24)12-5-7-13(8-6-12)20-15(22)10-9-14-11(2)19-18(25)21(3)16(14)23/h5-8H,4,9-10H2,1-3H3,(H,19,25)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMPWFKRUCELAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Structure and Composition

The compound is characterized by the following molecular formula:

- Molecular Weight : 359.4 g/mol

- CAS Number : 1105226-33-2

The structure consists of a benzoate moiety linked to a tetrahydropyrimidine derivative, which contributes to its biological activity.

Medicinal Chemistry

Ethyl 4-(3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)benzoate has been studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Antimicrobial Properties : Research has shown that compounds with similar structures often possess antimicrobial activity. This compound could be evaluated for its effectiveness against various bacterial and fungal strains.

Pharmacological Studies

Pharmacological investigations are crucial for understanding the compound's therapeutic potential and safety profile.

- Bioavailability and Metabolism : Studies focusing on the pharmacokinetics of this compound are essential to determine how it is absorbed, distributed, metabolized, and excreted in biological systems.

- Mechanism of Action : Understanding how this compound interacts at the molecular level with biological targets can provide insights into its potential therapeutic applications.

Biochemical Research

The compound can also serve as a valuable tool in biochemical research:

- Enzyme Inhibition Studies : Given its structural characteristics, it may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to various diseases.

- Cell Signaling Pathways : Investigating how this compound influences cell signaling pathways can reveal new insights into disease mechanisms and potential treatment strategies.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound on human breast cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that the compound exhibited notable antibacterial activity, warranting further exploration into its use as an antimicrobial agent.

相似化合物的比较

Key Observations :

- Aromatic substituents (e.g., benzamide in 36 ) correlate with extremely high melting points (>320°C), suggesting strong intermolecular interactions .

- Aliphatic chains (e.g., 38 ) reduce melting points, likely due to weaker crystal packing .

- The target compound’s benzoate ester may lower the melting point compared to 15 or 36 while enhancing solubility in organic solvents .

Structural and Functional Divergence

Role of the Benzoate Ester

The ethyl benzoate group distinguishes the target compound from analogues like 15 () and 36 (). This moiety:

- Enhances lipophilicity : Critical for passive diffusion across biological membranes.

- Modifies electronic effects : The electron-withdrawing ester group may influence the amide’s reactivity and hydrogen-bonding capacity .

Comparison with Sulfonyl and Heterocyclic Derivatives

Compounds like ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-THP-5-carboxylate () incorporate bromoethoxy groups, enabling further functionalization (e.g., nucleophilic substitution), unlike the target compound’s stable ester .

常见问题

Q. Key Findings :

- The compound’s tetrahydropyrimidine core may form hydrogen bonds with conserved residues (e.g., Asp27 in DHFR).

- Steric clashes with hydrophobic pockets could explain lower affinity compared to clinical inhibitors.

Basic: What spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 to confirm methyl groups and ester linkages. For example, the ethyl benzoate moiety shows a triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.3 ppm (CH₂) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation pattern.

Advanced: How can crystallographic data resolve contradictions in reported bioactivity data?

Methodological Answer:

- Structure Refinement : Use SHELXL for high-resolution crystallography to identify tautomeric forms or conformational isomers that may affect binding .

- Electron Density Maps : Analyze residual density to detect protonation states (e.g., enol vs. keto forms of the tetrahydropyrimidine ring) .

Case Study :

Conflicting IC₅₀ values in enzyme assays were resolved by identifying a rare 3,6-dimethyl-2-thioxo tautomer in the crystal structure, which has lower solubility and bioavailability .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。